Lumateperone

Description

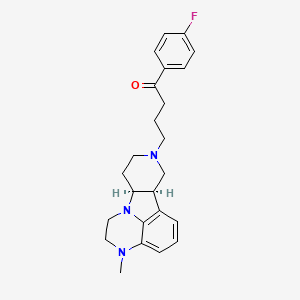

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIHACBCFLJET-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201101217 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313369-37-8, 313368-91-1 | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313369-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lumateperone [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313368911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lumateperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06077 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | rel-1-(4-Fluorophenyl)-4-[(6bR,10aS)-2,3,6b,9,10,10a-hexahydro-3-methyl-1H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]-1-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201101217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUMATEPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BSQ12069 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lumateperone's Mechanism of Action in Schizophrenia: A Technical Guide

Introduction

Lumateperone is a novel second-generation atypical antipsychotic approved for the treatment of schizophrenia in adults.[1][2] Developed by Intra-Cellular Therapies, it represents a significant advancement in psychopharmacology due to its unique and multifaceted mechanism of action that simultaneously modulates the serotonergic, dopaminergic, and glutamatergic neurotransmitter systems.[1][2][3] This distinct pharmacological profile distinguishes it from previous antipsychotics, offering a promising therapeutic option with a favorable safety and tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and metabolic disturbances.[2][4] This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Pharmacological Actions

This compound's therapeutic effects in schizophrenia are attributed to its combined activity at several key neural targets. It acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, a dopamine D1 receptor-dependent modulator of glutamate, and an inhibitor of the serotonin transporter (SERT).[5]

Serotonergic System Modulation

A primary feature of this compound is its potent and selective antagonism of the serotonin 5-HT2A receptor.[6] It possesses a very high binding affinity for this receptor, which is approximately 60 times greater than its affinity for the dopamine D2 receptor.[2][4] This high 5-HT2A to D2 affinity ratio is a hallmark of atypical antipsychotics and is strongly associated with a reduced risk of EPS.[6][7]

Additionally, this compound exhibits moderate affinity for the serotonin transporter (SERT), acting as a reuptake inhibitor.[1][7] This action, similar to that of selective serotonin reuptake inhibitors (SSRIs), is believed to contribute to its efficacy against the negative and depressive symptoms of schizophrenia.[1][6]

Dopaminergic System Modulation

This compound's interaction with the dopamine system is unique. It acts as a presynaptic partial agonist and a postsynaptic antagonist at dopamine D2 receptors.[1][5][8] This dual action allows for a fine-tuned modulation of dopamine signaling.[6] As a presynaptic partial agonist, it helps to reduce dopamine release, while its postsynaptic antagonism blocks the effects of excess dopamine.[3][6] This mechanism is thought to contribute to its antipsychotic efficacy at a lower level of D2 receptor occupancy (around 40%) compared to the 60-80% typically required for other antipsychotics, which likely underlies its low incidence of EPS and hyperprolactinemia.[4][9][10] The drug also shows a preference for D2 receptors in the mesolimbic and mesocortical pathways over the nigrostriatal pathway, further contributing to its favorable motor side-effect profile.[6][7]

Glutamatergic System Modulation

This compound is the first antipsychotic demonstrated to indirectly enhance glutamatergic neurotransmission, specifically through N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This effect is mediated through its activity at dopamine D1 receptors.[5][11] By stimulating D1 receptors, this compound promotes the phosphorylation of the GluN2B subunit of the NMDA receptor, which can help restore normal glutamatergic function.[5][6][11] Since deficits in NMDA receptor-mediated signaling are linked to the cognitive and negative symptoms of schizophrenia, this mechanism may be crucial for this compound's broad spectrum of efficacy.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with various neural targets.

Table 1: Receptor Binding Affinity Profile of this compound

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Serotonin 5-HT2A | 0.54 | [2][3][7] |

| Dopamine D2 | 32 | [2][3][7][11] |

| Dopamine D1 | 52 | [2][3] |

| Serotonin Transporter (SERT) | 33 - 62 | [2][3][7] |

| Dopamine D4 | 39.7 - 104 | [7][11] |

| Alpha-1b Adrenergic | 36.9 | [7][11] |

| Alpha-1 Adrenergic | 73 | [2] |

| Serotonin 5-HT2C | 173 | [2] |

| Histamine H1 | > 1000 |[2] |

Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Receptor and Transporter Occupancy of this compound in Humans

| Target | Dose | Occupancy (%) | Brain Region | Reference |

|---|---|---|---|---|

| Serotonin 5-HT2A | 10 mg | > 80% | Cortex | [2][12] |

| Dopamine D2 | 10 mg | ~12% | Striatum | [12] |

| Dopamine D2 | 40 mg | Up to 39% | Striatum | [12] |

| Dopamine D2 | 42 mg (therapeutic dose) | ~40% | Striatum | [9] |

| Serotonin Transporter (SERT) | 40 mg | 8% - 33% | Striatum |[2] |

Key Experimental Methodologies

The pharmacological profile of this compound has been characterized using standard, rigorous experimental protocols.

Experimental Protocol: Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[13] The general protocol for a competition binding assay is as follows:

-

Receptor Preparation: Cell membranes expressing the target receptor of interest (e.g., 5-HT2A, D2) are prepared from cell cultures or animal brain tissue. The total protein concentration is quantified using a standard method like a BCA or Bradford assay.[13]

-

Assay Setup: A series of reaction tubes are prepared. Each tube contains the receptor preparation, a fixed concentration of a specific radioligand (a radioactively labeled molecule known to bind to the target receptor), and a binding buffer.[13]

-

Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes. A set of control tubes for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand to saturate all specific binding sites) are also prepared.[13]

-

Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.[13]

-

Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through a glass fiber filter that traps the cell membranes.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Experimental Protocol: Positron Emission Tomography (PET) for Receptor Occupancy

In vivo receptor occupancy is measured in living subjects using Positron Emission Tomography (PET), a non-invasive imaging technique.[14][15]

-

Subject Enrollment: Healthy volunteers or patients with schizophrenia are recruited for the study.[14]

-

Baseline PET Scan: Each subject undergoes an initial PET scan to measure the baseline availability of the target receptor. This involves injecting a small amount of a specific PET radiotracer that binds to the target receptor (e.g., a tracer for D2 receptors). The scanner detects the radiation emitted, allowing for the quantification of receptor density in various brain regions.[14][15][16]

-

Drug Administration: The subject is then administered a single dose or multiple doses of the study drug (this compound).[14][15]

-

Post-Drug PET Scan: After a specific time to allow for drug absorption and distribution to the brain, a second PET scan is performed using the same radiotracer.[14][15]

-

Data Analysis and Occupancy Calculation: The PET images from the baseline and post-drug scans are analyzed. The reduction in the radiotracer's specific binding in the post-drug scan compared to the baseline scan is used to calculate the percentage of receptors occupied by the drug.[14] The receptor occupancy (RO) is typically calculated as: RO (%) = [(Binding at Baseline - Binding Post-Drug) / Binding at Baseline] x 100

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams of Mechanisms and Protocols

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. psychiatryonline.org [psychiatryonline.org]

- 5. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review [mdpi.com]

- 8. sosjournals.s3.amazonaws.com [sosjournals.s3.amazonaws.com]

- 9. academic.oup.com [academic.oup.com]

- 10. SMPDB [smpdb.ca]

- 11. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Estimation of target occupancy in repeated dosing design studies using positron emission tomography: Biases due to target upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PET Mapping of Receptor Occupancy Using Joint Direct Parametric Reconstruction | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

The Pharmacological Profile of Lumateperone Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumateperone tosylate, an atypical antipsychotic, presents a unique pharmacological profile characterized by its multi-target engagement of key neurotransmitter systems implicated in psychiatric disorders. This document provides an in-depth technical overview of this compound's mechanism of action, receptor binding affinities, and pharmacokinetic and pharmacodynamic properties. Through a synthesis of preclinical and clinical data, this guide aims to offer a comprehensive resource for professionals in the field of neuroscience and drug development. All quantitative data are summarized in structured tables for comparative analysis, and key mechanisms and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a novel second-generation antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is attributed to a distinct mechanism of action that involves simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission.[1][3][4] This multifaceted approach distinguishes it from other antipsychotic agents and is associated with a favorable safety and tolerability profile, particularly concerning extrapyramidal symptoms and metabolic disturbances.[1][5]

Mechanism of Action

This compound's pharmacological activity is complex, involving interactions with multiple receptors and transporters. The primary mechanisms include potent serotonin 5-HT2A receptor antagonism, unique dopamine D2 receptor modulation, and effects on the serotonin transporter (SERT) and glutamatergic system.[1][3][4]

Serotonergic System Modulation

A defining feature of this compound is its high-affinity antagonism of the serotonin 5-HT2A receptor, with a binding affinity (Ki) of 0.54 nM.[1][6] This potent blockade is approximately 60 times higher than its affinity for dopamine D2 receptors.[2][7] This high 5-HT2A to D2 receptor affinity ratio is thought to contribute to its low risk of extrapyramidal symptoms.[6] Furthermore, this compound acts as an inhibitor of the serotonin transporter (SERT), which may contribute to its antidepressant effects and efficacy against the negative symptoms of schizophrenia.[6][8]

Dopaminergic System Modulation

This compound exhibits a novel dual-action mechanism at dopamine D2 receptors. It functions as a presynaptic partial agonist and a postsynaptic antagonist.[3][5][9] This dual activity allows for a reduction in presynaptic dopamine release while simultaneously blocking postsynaptic dopamine signaling, leading to a marked decrease in dopaminergic activity without the need for high receptor occupancy.[3][10] this compound demonstrates moderate affinity for D2 receptors (Ki = 32 nM) and also interacts with D1 receptors (Ki = 52 nM).[1] The lower D2 receptor occupancy (around 39-40%) compared to typical antipsychotics (60-80%) likely contributes to its favorable side effect profile.[7]

Glutamatergic System Modulation

This compound indirectly modulates the glutamatergic system.[4] Through its interaction with D1 receptors, it promotes the phosphorylation of the GluN2B subunit of the NMDA receptor, which can enhance NMDA receptor function.[3][7] This is significant as NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia.[3] this compound has also been shown to increase both NMDA and AMPA receptor-mediated neurotransmission.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound tosylate, providing a clear comparison of its binding affinities and pharmacokinetic properties.

Table 1: Receptor and Transporter Binding Affinities (Ki)

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |

| Serotonin 5-HT2A | 0.54 | [1][6] |

| Dopamine D2 | 32 | [1] |

| Dopamine D1 | 52 | [1] |

| Serotonin Transporter (SERT) | 62 | [1][6] |

| Dopamine D4 | 39.7 - 104 | [11] |

| Alpha-1 Adrenergic | 73 | [1] |

| Serotonin 5-HT2C | 173 | [1] |

| Histamine H1 | >1000 | [1] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [2][7] |

| Terminal Elimination Half-life | 18 hours | [2][7] |

| Oral Bioavailability | 4.4% | [3] |

| Protein Binding | 97.4% | [3] |

| Steady-State Achievement | ~5 days | [3] |

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for a clinical trial of this compound.

Caption: Signaling pathways of this compound.

Caption: Generalized workflow for a this compound Phase 3 clinical trial.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.

-

Methodology:

-

Membrane Preparation: Membranes from cells recombinantly expressing the target human receptor (e.g., 5-HT2A, D2) or from brain tissue are prepared.

-

Radioligand Incubation: A specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

-

In Vivo Receptor Occupancy Studies (Positron Emission Tomography - PET)

-

Objective: To measure the extent to which this compound occupies its target receptors in the living brain at therapeutic doses.

-

Methodology:

-

Subject Recruitment: Healthy volunteers or patients with schizophrenia are recruited.

-

Radiotracer Administration: A radiotracer that specifically binds to the target receptor (e.g., [11C]raclopride for D2 receptors) is injected intravenously.

-

PET Scanning: The distribution of the radiotracer in the brain is measured using a PET scanner before and after administration of a single oral dose of this compound.

-

Data Analysis: The reduction in radiotracer binding after this compound administration is used to calculate the percentage of receptor occupancy.[12]

-

Phase 3 Clinical Trial for Schizophrenia (Generalized Protocol)

-

Objective: To evaluate the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.[13]

-

Design: A multicenter, randomized, double-blind, placebo-controlled trial.[13]

-

Participants: Adults aged 18-60 years with a diagnosis of schizophrenia experiencing an acute psychotic episode.[13]

-

Interventions: Patients are typically randomized to receive a fixed dose of this compound (e.g., 42 mg/day), a different dose or an active comparator (e.g., risperidone), or placebo, administered orally once daily for a specified duration (e.g., 4 weeks).[13]

-

Primary Efficacy Endpoint: The primary outcome is the change from baseline to the end of treatment in the total score on the Positive and Negative Syndrome Scale (PANSS).[13]

-

Secondary Efficacy Endpoints: Key secondary measures often include the Clinical Global Impression-Severity (CGI-S) score, PANSS subscale scores, and measures of social functioning.[13]

-

Safety Assessments: Safety and tolerability are monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[12]

Conclusion

This compound tosylate possesses a distinctive and complex pharmacological profile that differentiates it from other antipsychotic agents. Its potent 5-HT2A antagonism, combined with a unique dual-action at D2 receptors and modulation of the serotonin and glutamate systems, provides a novel therapeutic approach for the management of schizophrenia and other psychiatric disorders. The lower D2 receptor occupancy at clinically effective doses likely underlies its favorable safety profile, particularly the reduced incidence of extrapyramidal symptoms. This in-depth guide, with its consolidated data and visual representations, serves as a valuable technical resource for the scientific and drug development communities. Further research will continue to elucidate the full clinical potential of this innovative molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. This compound tosylate, A Selective and Concurrent Modulator of Serotonin, Dopamine, and Glutamate, in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

- 5. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review | MDPI [mdpi.com]

- 10. SMPDB [smpdb.ca]

- 11. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine D2 receptor occupancy of this compound (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of this compound for Treatment of Schizophrenia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Lumateperone's Binding Affinity for 5-HT2A and D2 Receptors: A Technical Guide

Introduction

Lumateperone is a novel, first-in-class atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is attributed to a unique and complex mechanism of action that involves the simultaneous modulation of serotonergic, dopaminergic, and glutamatergic neurotransmission.[3][4][5] A defining characteristic of this compound's pharmacological profile is its distinct binding affinity for the serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. This guide provides an in-depth technical overview of this binding profile, the experimental methods used for its characterization, and the associated signaling pathways.

Receptor Binding Profile

This compound exhibits a high affinity for the serotonin 5-HT2A receptor and a moderate affinity for the dopamine D2 receptor.[4][5][6] This translates to a significantly high 5-HT2A to D2 affinity ratio, approximately 60-fold, which is greater than that of other second-generation antipsychotics like risperidone (B510) and olanzapine.[1][4][7] This profile is believed to contribute to its potent antipsychotic effects with a reduced risk of extrapyramidal symptoms (EPS).[4][8]

Quantitative Binding Affinity Data

The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The table below summarizes the in vitro binding affinities of this compound for key central nervous system receptors.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference(s) |

| Serotonin 5-HT2A | 0.54 | [2][4][5][7][9] |

| Dopamine D2 | 32 | [5][7][9][10] |

| Serotonin Transporter (SERT) | 33 - 62 | [7][8][9] |

| Dopamine D1 | 41 - 52 | [5][9][10] |

| Dopamine D4 | 39.7 - 104 | [8] |

| Alpha-1A/1B Adrenergic | < 100 | [6][10] |

| Muscarinic Receptors (M1-5) | > 1000 | [10] |

| Histamine H1 | > 1000 | [5] |

Mechanism of Action and Signaling Pathways

This compound's clinical effects are mediated by its interactions with the 5-HT2A and D2 receptor signaling cascades.

Serotonin 5-HT2A Receptor Antagonism

This compound is a potent 5-HT2A receptor antagonist.[2][8][9] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. Antagonism by this compound blocks the downstream signaling cascade initiated by serotonin, which is implicated in the negative symptoms and cognitive deficits of schizophrenia.[11]

Dopamine D2 Receptor Modulation

At the D2 receptor, this compound acts as a presynaptic partial agonist and a postsynaptic antagonist.[4][6][8][12] The D2 receptor couples to the Gi/o signaling pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Postsynaptic antagonism in mesolimbic pathways is thought to reduce the positive symptoms of schizophrenia. Concurrently, presynaptic partial agonism acts as a feedback mechanism to modulate dopamine release, potentially contributing to a lower incidence of EPS.[13]

Experimental Protocols: Radioligand Binding Assay

The binding affinities (Ki) of this compound are determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand from its receptor.

General Methodology

-

Membrane Preparation : Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT2A or D2 receptors) are prepared from cultured cells or tissue homogenates through differential centrifugation.[14] The final membrane pellet is resuspended in an appropriate assay buffer.

-

Competitive Binding Assay :

-

Incubation : A fixed concentration of a specific radioligand (e.g., [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).[15][16][17]

-

Controls : The assay includes wells to measure:

-

Total Binding : Radioligand and membranes only.

-

Non-specific Binding (NSB) : Radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.

-

-

Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.

-

-

Separation and Counting :

-

Filtration : The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.[14] The filters are washed with ice-cold buffer to remove any remaining unbound ligand.

-

Scintillation Counting : The radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis :

-

Specific Binding : Calculated by subtracting non-specific binding from total binding.

-

IC50 Determination : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[16]

-

Clinical Implications of the Binding Profile

The unique binding characteristics of this compound are central to its clinical profile, offering potent efficacy with an improved safety and tolerability profile compared to other antipsychotics.

-

High 5-HT2A Affinity : Potent antagonism at 5-HT2A receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and a low risk of EPS.[8][11]

-

Moderate D2 Affinity : Unlike typical antipsychotics that require high (>60-80%) D2 receptor occupancy for efficacy, this compound achieves its antipsychotic effect at a lower occupancy of around 39-40%.[1][11] This moderate occupancy of D2 receptors in the striatum is a key factor in the low incidence of motor side effects (EPS) and hyperprolactinemia.[1][8]

-

Low Off-Target Binding : this compound has a low affinity for histaminergic H1 and muscarinic M1 receptors, which is associated with a lower risk of side effects like weight gain, sedation, and anticholinergic effects.[7][18]

Conclusion

This compound's distinct receptor binding profile, characterized by high-affinity antagonism of 5-HT2A receptors and moderate occupancy of D2 receptors, represents a significant evolution in the pharmacology of antipsychotic agents. This profile, quantified through established in vitro radioligand binding assays, provides a strong rationale for its observed clinical efficacy in treating schizophrenia and bipolar depression while maintaining a favorable safety profile with a low incidence of extrapyramidal and metabolic side effects. This targeted receptor interaction makes this compound a valuable therapeutic option in the management of serious mental illness.

References

- 1. psychiatryonline.org [psychiatryonline.org]

- 2. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. community.the-hospitalist.org [community.the-hospitalist.org]

- 8. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of this compound in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caplytahcp.com [caplytahcp.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. SMPDB [smpdb.ca]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 16. benchchem.com [benchchem.com]

- 17. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Illuminating Hope for Mental Health: A Drug Review on this compound - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Lumateperone: A Technical Guide

Introduction:

Lumateperone (also known as ITI-007) is a novel, first-in-class antipsychotic agent with a unique and complex pharmacological profile that distinguishes it from other second-generation antipsychotics.[1][2][3] Its mechanism of action involves the simultaneous modulation of serotonergic, dopaminergic, and glutamatergic neurotransmitter systems, which are all implicated in the pathophysiology of serious mental illnesses like schizophrenia.[4][5] Preclinical animal studies have been instrumental in elucidating this multifaceted mechanism and establishing the foundation for its therapeutic potential. This document provides a detailed overview of the core preclinical findings, focusing on quantitative data from binding and occupancy studies, the experimental protocols used, and the key signaling pathways involved. This compound acts as a potent serotonin (B10506) 5-HT2A receptor antagonist, a presynaptic partial agonist and postsynaptic antagonist at dopamine (B1211576) D2 receptors, and an inhibitor of the serotonin transporter (SERT).[6][7][8] Furthermore, it indirectly modulates glutamate (B1630785) receptor function, a feature that may contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[1][9]

Quantitative Data Presentation

The efficacy profile of this compound is rooted in its distinct receptor binding and occupancy characteristics. The following tables summarize key quantitative data from in vitro and in vivo preclinical and human PET studies.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

This table outlines the binding affinity of this compound for various key neurotransmitter receptors and transporters. A lower Ki value indicates a higher binding affinity.

| Receptor/Transporter | Binding Affinity (Ki, nM) | Reference |

| Serotonin 5-HT2A | 0.54 | [8][10] |

| Dopamine D2 | 32 | [7][8] |

| Dopamine D1 | 52 | [8] |

| Serotonin Transporter (SERT) | 16 - 62 | [10] |

| Dopamine D4 | 39.7 - 104 | [6] |

| Alpha-1b Adrenergic | 36.9 | [6] |

| Alpha-1 Adrenergic | 73 | [1][8] |

| 5-HT2C | 173 | [1][8] |

| Histamine H1 | >1000 | [1][8] |

Notably, this compound displays a 60-fold higher affinity for the serotonin 5-HT2A receptor compared to the dopamine D2 receptor, a key feature distinguishing it from many other atypical antipsychotics.[9][11]

Table 2: In Vivo Receptor/Transporter Occupancy

This table presents data from Positron Emission Tomography (PET) studies, which measure the percentage of receptors or transporters occupied by this compound at given doses in living subjects.

| Target | Species/Subject | Dose | Occupancy (%) | Reference |

| 5-HT2A Receptors | Healthy Volunteers | 10 mg (single dose) | >80% | [1][12] |

| Striatal D2 Receptors | Healthy Volunteers | 10 mg (single dose) | ~12% | [1][7][12][13] |

| Striatal D2 Receptors | Healthy Volunteers | 40 mg (single dose) | Up to 39% | [1][7][13] |

| Striatal Serotonin Transporter | Healthy Volunteers | 40 mg (single dose) | Up to 33% | [1][13] |

| Dorsal Striatal D2 Receptors | Schizophrenia Patients | 60 mg (daily) | ~39% (peak) | [1][7][12][13] |

This relatively low D2 receptor occupancy at a clinically effective dose is hypothesized to contribute to this compound's favorable safety profile, particularly the low incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia.[7][12]

Experimental Protocols

The quantitative data presented above were generated using a range of standard and advanced pharmacological and behavioral assays.

Radioligand Displacement Assays

-

Objective: To determine the in vitro binding affinity (Ki) of this compound for various receptors and transporters.

-

Methodology:

-

Preparation: Membranes from cells expressing the specific human receptor of interest (e.g., 5-HT2A, D2) or from brain tissue are prepared.

-

Incubation: These membranes are incubated with a specific radioligand (a radioactive molecule that is known to bind to the target) at a fixed concentration.

-

Competition: Increasing concentrations of this compound are added to the incubation mixture. This compound competes with the radioligand for binding to the target receptor.

-

Measurement: After incubation, the bound and free radioligand are separated. The amount of bound radioactivity is measured using a scintillation counter.

-

Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[8]

-

Positron Emission Tomography (PET) Imaging

-

Objective: To measure in vivo receptor occupancy in the brain of living subjects (healthy volunteers and patients with schizophrenia).

-

Methodology:

-

Radiotracer: A specific radiotracer, such as [¹¹C]-raclopride for dopamine D2 receptors, is administered intravenously.[12]

-

Imaging: The subject is placed in a PET scanner, which detects the positrons emitted by the decaying radiotracer. This allows for the quantification of radiotracer binding in specific brain regions (e.g., striatum).

-

Baseline Scan: A baseline PET scan is conducted before the administration of this compound to measure the total available receptors.

-

Post-Dose Scan: After oral administration of this compound, subsequent PET scans are performed at various time points.

-

Analysis: The reduction in radiotracer binding after this compound administration, compared to the baseline scan, is used to calculate the percentage of receptor occupancy by the drug. Plasma concentrations of this compound and its metabolites are also measured to correlate with occupancy levels.[12]

-

Animal Models of Antipsychotic-like Activity

-

Objective: To assess the functional antipsychotic-like and antidepressant-like effects of this compound in vivo.

-

Methodology (Example: 5-HT2A Antagonism Model):

-

Model: The 2,5-dimethoxy-4-iodoamphetamine (DOI)-induced head-twitch response in mice is a classic behavioral model used to screen for 5-HT2A receptor antagonist activity. DOI is a potent 5-HT2A agonist that reliably produces a characteristic head-twitch behavior.

-

Procedure: Mice are pre-treated with an oral dose of this compound (e.g., 0.09 mg/kg) or a vehicle control.[1]

-

Challenge: After a set period, the mice are administered DOI.

-

Observation: The frequency of head-twitch behaviors is observed and counted for a defined period.

-

Outcome: A significant reduction in the number of head-twitches in the this compound-treated group compared to the vehicle group indicates functional 5-HT2A receptor antagonism.[1]

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are derived from its synergistic modulation of three critical neurotransmitter systems.

Dopaminergic Modulation

This compound acts as a Dopamine Phosphoprotein Modulator (DPPM).[7] It exhibits a unique dual action at the D2 receptor: it is a partial agonist at presynaptic autoreceptors and an antagonist at postsynaptic receptors.[2][7][11] This mechanism is thought to stabilize dopaminergic neurotransmission, reducing dopamine release in hyperdopaminergic states (like the mesolimbic pathway in psychosis) without completely blocking postsynaptic receptors, thereby sparing motor pathways.[9][11]

Caption: this compound's dual action at presynaptic and postsynaptic D2 receptors.

Serotonergic and Glutamatergic Crosstalk

This compound is a potent 5-HT2A receptor antagonist. In cortical regions, 5-HT2A receptors exert a braking effect on downstream dopamine and glutamate release. By blocking these receptors, this compound facilitates the release of these neurotransmitters in specific brain regions like the prefrontal cortex. This action is complemented by its stimulation of D1 receptors, which leads to the phosphorylation of the GluN2B subunit of NMDA receptors and activation of the mTOR signaling pathway, ultimately enhancing both NMDA and AMPA receptor-mediated glutamatergic transmission.[1][2][5][9] This enhancement of glutamatergic activity is believed to contribute to improvements in cognitive and negative symptoms.

Caption: this compound enhances glutamate signaling via D1 and 5-HT2A pathways.

Integrated Mechanism Workflow

The overall therapeutic effect of this compound is a result of the integration of its actions across these three systems. At low doses, it primarily acts as a potent 5-HT2A antagonist. As the dose increases, it engages the serotonin transporter and, crucially, achieves a modest level of D2 receptor occupancy, providing antipsychotic effects while minimizing the risk of motor side effects. This is combined with the D1-mediated enhancement of glutamate function, offering a multi-pronged approach to treating the diverse symptom domains of schizophrenia.

Caption: Logical workflow of this compound's dose-dependent multimodal action.

References

- 1. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. SMPDB [smpdb.ca]

- 10. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psychiatryonline.org [psychiatryonline.org]

- 12. Dopamine D2 receptor occupancy of this compound (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Synthesis and Structure of Lumateperone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone, marketed under the brand name Caplyta, is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar depression. Its unique pharmacological profile, characterized by a combination of serotonin (B10506) 5-HT2A receptor antagonism, dopamine (B1211576) D2 receptor presynaptic partial agonism and postsynaptic antagonism, and modulation of glutamatergic activity, distinguishes it from other antipsychotics. This technical guide provides an in-depth overview of the chemical synthesis and structure of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a tetracyclic compound with the IUPAC name 1-(4-fluorophenyl)-4-((6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)butan-1-one. The molecule possesses two stereocenters, leading to a specific cis-configuration at the junction of the pyrido and pyrrolo rings, which is crucial for its biological activity. It is typically used as a tosylate salt.

Table 1: Chemical and Physical Properties of this compound Tosylate

| Property | Value |

| Molecular Formula | C₃₁H₃₆FN₃O₄S |

| Molecular Weight | 565.7 g/mol |

| CAS Number | 1187020-80-9 |

| Appearance | Gray solid |

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed, with the core strategy often involving the construction of the tetracyclic pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline ring system. A key transformation in many of these syntheses is the Fischer indole (B1671886) synthesis. Below are summaries of prominent synthetic strategies and detailed experimental protocols for key steps.

Synthetic Strategy 1: From 3,4-Dihydroquinoxalin-2(1H)-one

This early route commences with the commercially available but relatively expensive 3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol: Synthesis of the Tetracyclic Core

-

Nitrosation: 3,4-Dihydroquinoxalin-2(1H)-one is treated with sodium nitrite (B80452) to yield the N-nitroso derivative.

-

Reduction: The nitroso group is reduced to a hydrazine (B178648) using a reducing agent such as zinc.

-

Fischer Indole Synthesis: The resulting hydrazine derivative is condensed with ethyl 4-oxopiperidine-1-carboxylate under acidic conditions to form the tetracyclic indole system.[1]

-

Reduction of Indole: The indole ring is reduced to the corresponding indoline (B122111) using a reducing agent like sodium cyanoborohydride in trifluoroacetic acid to afford the cis-diastereomer.[2]

Synthetic Strategy 2: From Quinoxaline

A more recent and scalable approach utilizes the readily available and less expensive starting material, quinoxaline.

Synthetic Strategy 3: Convergent Synthesis

This approach involves the synthesis of a key tetracyclic intermediate, (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline, followed by its alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one.

Experimental Protocol: Final Alkylation and Salt Formation

-

Alkylation: To a solution of (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline in a suitable solvent such as dioxane, 4-chloro-4'-fluorobutyrophenone, a base (e.g., potassium iodide and diisopropylethylamine), is added. The mixture is heated to afford this compound free base.[3]

-

Tosylate Salt Formation: A solution of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in ethyl acetate (B1210297) is added slowly to a solution of the this compound free base in ethyl acetate at 10-20 °C. The mixture is stirred at 5-10 °C for 1 hour. The resulting solid is collected by filtration, washed with ethyl acetate, and dried to yield this compound tosylate as a gray solid.[3]

Table 2: Comparison of Reported Yields for Key Synthetic Steps

| Synthetic Step | Starting Material | Product | Reagents and Conditions | Reported Yield (%) | Reference |

| Fischer Indole Synthesis & Reduction | 3,4-Dihydroquinoxalin-2(1H)-one | 5,6-dihydro-1H-pyrrolo[1,2,3-de]quinoxalin-2(3H)-one | 1. NaNO₂; 2. Zn; 3. Ethyl 4-oxopiperidine-1-carboxylate, H⁺; 4. NaBH₃CN, TFA | 31 (over 2 steps for indole formation), 89 (for reduction) | [3] |

| Final Alkylation | (6bR,10aS)-3-Methyl-octahydropyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline | This compound | 3-chloro-4'-fluorobutyrophenone, KI, DIPEA, dioxane, 95 °C | 91 | [3] |

| Tosylate Salt Formation | This compound (free base) | This compound Tosylate | p-TsOH·H₂O, EtOAc | 71 | [3] |

Signaling Pathways of this compound

This compound's therapeutic effects are mediated through its interaction with multiple neurotransmitter systems. The following diagrams illustrate its primary mechanisms of action.

Caption: this compound's dual action on presynaptic and postsynaptic D2 receptors.

Caption: this compound's antagonistic effect on 5-HT2A receptors and inhibition of SERT.

Conclusion

The synthesis of this compound has evolved from initial routes that were challenging to scale up to more practical and efficient methods suitable for large-scale production. The core of its synthesis relies on established chemical transformations, with a key focus on the stereoselective construction of the tetracyclic ring system. Understanding the intricate details of its synthesis is crucial for process optimization and the development of next-generation therapeutics. Furthermore, a deep comprehension of its unique multi-target signaling pathways provides a rationale for its clinical efficacy and favorable side-effect profile, offering valuable insights for the design of novel drugs for neuropsychiatric disorders.

References

Lumateperone's Modulation of Serotonergic and Dopaminergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone is a novel atypical antipsychotic that exhibits a unique pharmacological profile, simultaneously modulating serotonergic, dopaminergic, and glutamatergic neurotransmission.[1][2][3][4] This multifaceted mechanism of action distinguishes it from other antipsychotic agents and is thought to contribute to its efficacy in treating a broad range of symptoms in neuropsychiatric disorders with a favorable safety and tolerability profile.[1][4][5] This technical guide provides an in-depth overview of this compound's core mechanism of action, focusing on its interactions with serotonergic and dopaminergic pathways. It includes a compilation of quantitative data, detailed experimental protocols from key studies, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Pharmacological Profile of this compound

The following tables summarize the in vitro binding affinities (Ki) and in vivo receptor occupancy of this compound at key serotonergic and dopaminergic targets.

Table 1: this compound In Vitro Receptor Binding Affinities (Ki)

| Target Receptor/Transporter | Ki (nM) | Reference(s) |

| Serotonin (B10506) Receptors | ||

| 5-HT2A | 0.54 | [3][6][7] |

| Serotonin Transporter (SERT) | 33 - 62 | [3][8] |

| Dopamine (B1211576) Receptors | ||

| D2 | 32 | [3][6][7] |

| D1 | 52 | [3][7] |

| D4 | 39.7 - 104 | [6] |

| Other Receptors | ||

| α1b-Adrenergic | 36.9 | [6] |

| α1-Adrenergic | 73 | [8] |

| Histamine H1 | >100 - >1000 | [2] |

| Muscarinic | >100 | [7][8] |

| 5-HT2C | >100 | [2] |

Table 2: this compound In Vivo Human Receptor and Transporter Occupancy (PET Studies)

| Dose | Target | Brain Region | Occupancy (%) | Reference(s) |

| 10 mg (single oral dose) | 5-HT2A | Cortical | >80% | [1] |

| 10 mg (single oral dose) | D2 | Striatal | ~12% | [1] |

| 40 mg (single oral dose) | D2 | Striatal | Up to 39% | [1] |

| 40 mg (single oral dose) | SERT | Striatal | Up to 33% | [1] |

| 60 mg (once daily for 14 days) | D2 | Dorsal Striatal | ~39% (peak) | [1][9][10][11][12] |

Core Mechanism of Action: A Dual Modulation of Serotonin and Dopamine

This compound's primary mechanism of action involves a synergistic modulation of the serotonergic and dopaminergic systems. It acts as a potent serotonin 5-HT2A receptor antagonist and a modulator of dopamine D2 receptors, exhibiting presynaptic partial agonism and postsynaptic antagonism.[2][3][7][13] Additionally, it inhibits the serotonin transporter (SERT).[3][14]

Serotonergic Pathway Modulation

This compound's high affinity for the 5-HT2A receptor (Ki = 0.54 nM) and its potent antagonism at this site are central to its mechanism.[3][6][7] Blockade of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to their reduced risk of extrapyramidal symptoms (EPS) compared to first-generation antipsychotics.[4] Furthermore, this compound's inhibition of SERT (Ki = 33-62 nM) suggests potential antidepressant effects.[3][8][14]

Caption: this compound's action on the serotonergic synapse.

Dopaminergic Pathway Modulation

This compound's interaction with the dopamine D2 receptor is multifaceted. It acts as a presynaptic partial agonist and a postsynaptic antagonist.[2][3][7][13] This dual action is thought to stabilize the dopaminergic system. The presynaptic partial agonism may reduce dopamine release in hyperdopaminergic states, while the postsynaptic antagonism blocks the effects of excess dopamine.[7] This mechanism is believed to contribute to its antipsychotic efficacy with a lower incidence of motor side effects.[5][9]

Caption: this compound's dual action on dopamine D2 receptors.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of this compound for various neurotransmitter receptors and transporters.

General Methodology: Competitive radioligand binding assays are performed using cell membranes prepared from recombinant cell lines expressing the target of interest or from brain tissue homogenates. The assay measures the ability of increasing concentrations of unlabeled this compound to displace a specific radioligand from its target.

Workflow for Radioligand Binding Assay:

Caption: General workflow for a competitive radioligand binding assay.

Specific Protocol for 5-HT2A Receptor Binding:

-

Source: Recombinant human 5-HT2A receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]ketanserin or [125I]DOI.

-

Incubation: Membranes, radioligand, and this compound are incubated in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific Binding: Determined in the presence of a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM spiperone).

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Specific Protocol for Dopamine D2 Receptor Binding:

-

Source: Recombinant human D2 receptors (long or short isoforms) expressed in a stable cell line or striatal membrane preparations from rodent brains.

-

Radioligand: [3H]spiperone or [3H]raclopride.

-

Incubation and Data Analysis: Similar to the 5-HT2A receptor binding assay.

Specific Protocol for Serotonin Transporter (SERT) Binding:

-

Source: Recombinant human SERT expressed in a stable cell line or cortical/striatal membrane preparations.

-

Radioligand: [3H]citalopram.

-

Incubation and Data Analysis: Similar to the receptor binding assays.

Functional Assays

Objective: To characterize the functional activity of this compound at 5-HT2A and D2 receptors.

5-HT2A Receptor Antagonism Assay:

-

Methodology: A cell-based assay measuring a downstream signaling event following 5-HT2A receptor activation, such as calcium mobilization or inositol (B14025) phosphate (B84403) accumulation.

-

Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).

-

Procedure:

-

Cells are pre-incubated with varying concentrations of this compound.

-

A 5-HT2A receptor agonist (e.g., serotonin or DOI) is added to stimulate the receptor.

-

The functional response (e.g., change in intracellular calcium concentration measured using a fluorescent dye) is quantified.

-

The IC50 value for this compound's inhibition of the agonist-induced response is determined.

-

Dopamine D2 Receptor Functional Assays (Postsynaptic Antagonism and Presynaptic Partial Agonism):

-

Methodology:

-

Postsynaptic Antagonism: Typically assessed by measuring the inhibition of a D2 agonist-induced response, such as the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the D2 receptor.

-

Presynaptic Partial Agonism: Can be evaluated using assays that measure a response indicative of partial agonism, such as [35S]GTPγS binding assays, or by measuring the inhibition of dopamine release from synaptosomes.

-

-

Cell Line/Preparation:

-

For postsynaptic antagonism, a cell line expressing the human D2 receptor (e.g., CHO cells).

-

For presynaptic partial agonism, synaptosomal preparations from rodent striatum or cell lines expressing D2 autoreceptors.

-

-

Procedure (Postsynaptic Antagonism - cAMP Assay):

-

Cells are incubated with varying concentrations of this compound.

-

Forskolin is added to stimulate adenylyl cyclase and increase cAMP levels.

-

A D2 agonist (e.g., quinpirole) is added to inhibit cAMP production.

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP is measured.

-

-

Procedure (Presynaptic Partial Agonism - [35S]GTPγS Binding Assay):

-

Cell membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.

-

The stimulation of [35S]GTPγS binding by this compound is measured and compared to a full agonist (e.g., dopamine) and an antagonist.

-

Workflow for a Functional cAMP Assay:

Caption: Workflow for a D2 receptor functional cAMP assay.

In Vivo Receptor Occupancy Studies (Positron Emission Tomography - PET)

Objective: To determine the in vivo occupancy of this compound at 5-HT2A receptors, D2 receptors, and SERT in the human brain at clinically relevant doses.

General Methodology: PET imaging is used to quantify the binding of a specific radiotracer to its target in the brain before and after the administration of this compound. The reduction in radiotracer binding after this compound administration reflects the occupancy of the target by the drug.

PET Study Protocol (Example for D2 Receptor Occupancy):

-

Subjects: Healthy volunteers or patients with schizophrenia.

-

Radiotracer: [11C]raclopride, a selective D2/D3 receptor antagonist radioligand.

-

Imaging Procedure:

-

A baseline PET scan with [11C]raclopride is performed to measure the baseline binding potential (BPND) of the radiotracer in D2-rich brain regions (e.g., striatum).

-

Subjects are administered a single oral dose or multiple doses of this compound.

-

A second PET scan with [11C]raclopride is performed at a specific time point after this compound administration.

-

Arterial blood samples may be collected to measure the plasma concentration of the radiotracer and this compound.

-

-

Data Analysis:

-

PET images are co-registered with anatomical MRI scans for accurate region-of-interest (ROI) delineation.

-

Time-activity curves for the radiotracer are generated for the ROIs.

-

Kinetic modeling (e.g., simplified reference tissue model) is used to estimate the BPND before and after this compound administration.

-

Receptor occupancy is calculated as the percentage reduction in BPND after this compound administration compared to baseline.

-

References

- 1. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia [bi.tbzmed.ac.ir]

- 7. This compound for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. community.the-hospitalist.org [community.the-hospitalist.org]

- 9. Dopamine D2 receptor occupancy of this compound (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine D2 receptor occupancy of this compound (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of this compound in the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Unlocking the potential of this compound and novel anti-psychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SMPDB [smpdb.ca]

A Deep Dive into the Molecular Pharmacodynamics of Lumateperone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumateperone is a novel, first-in-class atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[1][2][3] Its therapeutic efficacy is underpinned by a unique and complex pharmacodynamic profile that distinguishes it from other antipsychotic agents. At a molecular level, this compound simultaneously modulates three critical neurotransmitter systems implicated in severe mental illness: the serotonergic, dopaminergic, and glutamatergic pathways.[1][4][5][6] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.

Receptor Binding and Affinity Profile

The cornerstone of this compound's pharmacodynamic profile is its distinct receptor binding affinity. Unlike many other antipsychotics, it demonstrates a multi-target engagement with a notable separation in affinity between its primary targets. This profile is thought to contribute to its efficacy and favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms (EPS), weight gain, and metabolic disturbances.[2][7]

Quantitative Receptor Binding Data

The binding affinities of this compound for key central nervous system (CNS) receptors and transporters have been characterized through various preclinical studies, primarily using radioligand binding assays. The inhibition constant (Ki) is a measure of a drug's binding affinity, with a lower Ki value indicating a higher affinity.

| Target Receptor/Transporter | Binding Affinity (Ki, nM) | Implied Molecular Action | Reference |

| Serotonin (B10506) 5-HT2A | 0.54 | Potent Antagonist | [1] |

| Dopamine (B1211576) D2 | 32 | Presynaptic Partial Agonist / Postsynaptic Antagonist | [1] |

| Serotonin Transporter (SERT) | 33 - 62 | Inhibition | [8] |

| Dopamine D1 | 41 - 52 | Modulation (indirect glutamate (B1630785) regulation) | [8] |

| Dopamine D4 | 39.7 - 104 | Moderate Affinity | [9] |

| Alpha-1A Adrenergic | < 100 | Low Affinity | [8] |

| Alpha-1B Adrenergic | 36.9 | Moderate Affinity | [9] |

| Histamine H1 | > 1000 | Negligible Affinity | [8] |

| Muscarinic M1-M5 | > 1000 | Negligible Affinity | [8] |

Key Insights from the Binding Profile:

-

High 5-HT2A Affinity: this compound's most potent interaction is its high-affinity antagonism of the 5-HT2A receptor.[1]

-

5-HT2A vs. D2 Selectivity: It exhibits a 60-fold higher affinity for 5-HT2A receptors compared to D2 receptors, a key feature that differentiates it from many other second-generation antipsychotics.[2] This high ratio is believed to contribute to a reduced risk of EPS and hyperprolactinemia.

-

Moderate D2 Affinity: Its moderate affinity for D2 receptors allows for therapeutic efficacy at a lower receptor occupancy (around 39-40%) than the typical 60-80% required for many other antipsychotics.[2][10]

-

Low Off-Target Binding: this compound has a very low affinity for histaminergic H1 and muscarinic receptors, which is consistent with the low incidence of side effects like sedation, weight gain, and cognitive impairment observed in clinical trials.[1]

Core Pharmacodynamic Mechanisms and Signaling Pathways

This compound's clinical effects are a result of its integrated actions across multiple neurotransmitter systems.

Serotonergic System Modulation

This compound is a potent modulator of the serotonin system through two primary mechanisms:

-

5-HT2A Receptor Antagonism: As a potent 5-HT2A antagonist (Ki = 0.54 nM), this compound blocks the effects of serotonin at these receptors.[1] This action is a hallmark of atypical antipsychotics and is associated with improvements in negative symptoms and a reduction in motor side effects.

-

Serotonin Transporter (SERT) Inhibition: this compound also acts as an inhibitor of the serotonin transporter (SERT), with a Ki value of 33-62 nM.[8] This inhibition increases the synaptic availability of serotonin, a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs), which may contribute to its antidepressant effects in bipolar depression and its efficacy against the negative symptoms of schizophrenia.[6][11]

Caption: this compound's dual action on the serotonergic system.

Dopaminergic System Modulation

This compound's interaction with the dopamine system is particularly nuanced and is a key to its unique profile.

-

Dual D2 Receptor Action: It acts as a presynaptic partial agonist and a postsynaptic antagonist at D2 receptors.[1][4] The presynaptic partial agonism helps to stabilize dopamine release by providing a negative feedback signal, while the postsynaptic antagonism blocks excessive dopamine signaling.[2][5] This dual action prevents a surge in synaptic dopamine while still reducing postsynaptic D2 activity, contributing to antipsychotic efficacy with lower D2 receptor occupancy and fewer side effects.

-

Regional Selectivity: this compound demonstrates a preference for D2 receptors in the mesolimbic and mesocortical pathways, which are associated with the positive and negative symptoms of schizophrenia, while having a lower affinity for D2 receptors in the nigrostriatal pathway, which is linked to motor control.[1][9] This regional selectivity is crucial for minimizing the risk of EPS.[10]

Caption: this compound's dual-action mechanism at dopamine D2 receptors.

Glutamatergic System Modulation

Uniquely among antipsychotics, this compound has been shown to indirectly enhance glutamatergic neurotransmission, which is often impaired in schizophrenia. This action is not mediated by direct binding to glutamate receptors but through a downstream cascade.

-

D1 Receptor-Dependent NMDA Modulation: this compound's activity at D1 receptors initiates a signaling cascade that increases the phosphorylation of the GluN2B subunit of the NMDA receptor.[1] This phosphorylation enhances NMDA receptor function, which is crucial for synaptic plasticity and cognitive processes.[1]

-

mTOR Pathway and AMPA Regulation: It also promotes the trafficking and function of AMPA receptors by activating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1] This enhancement of both NMDA and AMPA receptor activity may contribute to improvements in cognitive function and negative symptoms.[1]

Caption: Indirect modulation of glutamatergic signaling by this compound.

Experimental Protocols and Methodologies

The characterization of this compound's pharmacodynamic profile relies on established and rigorous experimental techniques.

Radioligand Binding Assays

This is the primary method used to determine the binding affinity (Ki) of a drug for a specific receptor.

-

Principle: The assay measures the ability of a test compound (this compound) to compete with a radioactively labeled ligand (a molecule with known high affinity for the target receptor) for binding to the receptor.

-

Methodology:

-

Preparation: Cell membranes or tissue homogenates expressing the receptor of interest are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test drug (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

-

Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

-

Analysis: The data are used to calculate the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The IC50 is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Caption: Generalized workflow for a radioligand binding assay.

In Vitro Functional Assays (e.g., Calcium Fluorescence)

These assays are used to determine whether a drug acts as an agonist, antagonist, or partial agonist at a receptor and to quantify its potency (e.g., IC50 or EC50).

-

Principle: For G-protein coupled receptors like 5-HT2A, activation leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.

-

Methodology (for 5-HT2A Antagonism):

-

Cell Culture: Cells engineered to express the 5-HT2A receptor are cultured.

-

Dye Loading: The cells are loaded with a fluorescent calcium indicator dye.

-

Drug Application: The cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: A known 5-HT2A agonist (like serotonin) is added to stimulate the receptors.

-

Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium, is measured using a fluorometer or plate reader.

-

Analysis: The ability of this compound to inhibit the agonist-induced calcium increase is quantified to determine its IC50 value. For this compound, an IC50 of 7 nM was observed against serotonin-induced calcium fluorescence.[1]

-

In Vivo Receptor Occupancy Studies (PET)

Positron Emission Tomography (PET) studies in living subjects (including humans) are used to measure the percentage of target receptors occupied by a drug at therapeutic doses.

-

Principle: A radiotracer that binds to the target receptor is administered. The PET scanner detects the signal from the tracer in the brain. The study is then repeated after the subject has taken the drug (this compound). The reduction in the tracer's signal indicates the degree of receptor occupancy by the drug.

-

Findings for this compound: PET studies in healthy volunteers showed that a single oral dose resulted in high occupancy of cortical 5-HT2A receptors (>80%) and moderate occupancy of striatal D2 receptors (up to 39%).[7][8]

Conclusion

The molecular pharmacodynamics of this compound are defined by a sophisticated, multi-pronged mechanism of action. Its potent 5-HT2A antagonism, combined with a unique dual action at D2 receptors and moderate SERT inhibition, provides a broad spectrum of activity. Furthermore, its novel, indirect enhancement of the glutamatergic system via D1 receptor modulation represents a significant departure from previous antipsychotic agents. This intricate molecular profile, characterized by high affinity for its primary targets and low affinity for off-target receptors, provides a strong rationale for its clinical efficacy in treating both positive and negative symptoms of schizophrenia and bipolar depression, all while maintaining a favorable safety and tolerability profile.

References

- 1. mdpi.com [mdpi.com]

- 2. psychiatryonline.org [psychiatryonline.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. The Novel Antipsychotic this compound (Iti-007) in the Treatment of Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Exploring the Pharmacological and Clinical Features of this compound: A Promising Novel Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caplytahcp.com [caplytahcp.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of this compound Tosylate? [synapse.patsnap.com]

A Technical Guide to the Initial Clinical Trials of Lumateperone for Psychosis

Executive Summary: Lumateperone (formerly ITI-007) is a novel second-generation antipsychotic approved for the treatment of schizophrenia in adults.[1][2] Its unique mechanism, which involves simultaneous modulation of serotonin (B10506), dopamine (B1211576), and glutamate (B1630785) neurotransmission, differentiates it from other antipsychotics.[3][4] This document provides a detailed overview of the initial clinical trial program that evaluated the efficacy and safety of this compound for the treatment of acute psychosis in patients with schizophrenia. We consolidate the methodologies and quantitative outcomes of key Phase II and Phase III studies, presenting data in a structured format for scientific and research professionals.

Introduction to this compound

This compound is a first-in-class agent designed to provide antipsychotic efficacy with a favorable safety and tolerability profile.[5][6] Unlike conventional antipsychotics that primarily target dopamine D2 receptors, this compound offers a more complex pharmacological profile.[7] This profile is characterized by potent serotonin 5-HT2A receptor antagonism, presynaptic partial agonism and postsynaptic antagonism at dopamine D2 receptors, inhibition of the serotonin transporter (SERT), and D1 receptor-dependent modulation of glutamate.[8] This multifaceted action was hypothesized to address both positive and negative symptoms of schizophrenia while minimizing the motor, metabolic, and endocrine side effects commonly associated with other antipsychotic medications.[4][8][9]

Mechanism of Action

This compound's therapeutic effects are attributed to its synergistic activity across three critical neurotransmitter systems.[3][10] At low doses, it acts as a potent 5-HT2A antagonist.[3] As the dose increases, it engages dopamine D2 receptors, acting as a presynaptic partial agonist to reduce dopamine release and a postsynaptic antagonist.[1][4] This dual action is thought to contribute to its antipsychotic effect at a relatively low D2 receptor occupancy of approximately 40%, which may explain the low incidence of extrapyramidal symptoms (EPS).[1] Furthermore, this compound inhibits serotonin reuptake, a mechanism associated with antidepressant effects, and modulates glutamatergic neurotransmission, potentially through a D1-receptor-mediated mechanism that enhances NMDA receptor phosphorylation.[1][4]

Pharmacokinetics and Receptor Occupancy

This compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1 to 2 hours and an effective half-life of 18 to 21 hours, supporting a once-daily dosing schedule.[8][11][12] Positron Emission Tomography (PET) studies in patients with stable schizophrenia provided critical insights into its central nervous system activity. A 60 mg dose of this compound (equivalent to 42 mg of the active moiety) resulted in a peak mean striatal dopamine D2 receptor occupancy of 39%.[13] This moderate level of D2 occupancy is consistent with the drug's favorable profile regarding motor side effects.[1] At a 40 mg dose, the drug achieved over 80% occupancy of cortical 5-HT2A receptors and between 8% to 33% occupancy of striatal serotonin transporters.[10]

Initial Clinical Trial Program for Schizophrenia

The initial development program for this compound in schizophrenia consisted of three key placebo-controlled studies: one Phase II trial (ITI-007-005) and two pivotal Phase III trials (ITI-007-301 and ITI-007-302).[5][14] These trials were designed to evaluate the efficacy and safety of this compound in patients experiencing an acute exacerbation of psychosis.

Phase II Study (ITI-007-005 / NCT01499563)